tert-butyl (2R)-2-amino-4,4-difluorobutanoate
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Overview
Description
Tert-butyl (2R)-2-amino-4,4-difluorobutanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-4,4-difluorobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4,4-difluorobutanoate and a suitable amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice are crucial for achieving high yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Tert-butyl (2R)-2-amino-4,4-difluorobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-amino-4-fluorobutanoate: Similar structure but with only one fluorine atom.
Tert-butyl (2R)-2-amino-4,4-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Tert-butyl (2R)-2-amino-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4,4-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5(11)4-6(9)10/h5-6H,4,11H2,1-3H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUCYWUSSJLKX-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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